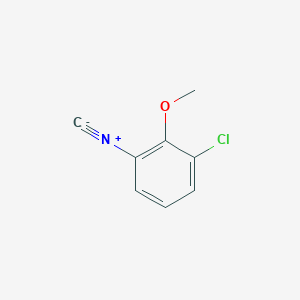
1-Chloro-3-isocyano-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-isocyano-2-methoxybenzene is an organic compound with the molecular formula C8H6ClNO It is a derivative of benzene, characterized by the presence of a chlorine atom, an isocyano group, and a methoxy group attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 1-Chloro-3-isocyano-2-methoxybenzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-3-methoxybenzene with a suitable isocyanating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-3-isocyano-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The isocyano group can participate in addition reactions with electrophiles, leading to the formation of new compounds.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-isocyano-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-isocyano-2-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The methoxy group may also play a role in stabilizing the compound and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-isocyano-2-methoxybenzene can be compared with other similar compounds, such as:
1-Chloro-3-methoxybenzene: Lacks the isocyano group, making it less reactive in certain types of reactions.
1-Chloro-3-isocyanatobenzene: Similar structure but without the methoxy group, leading to different chemical properties and reactivity.
1-Chloro-2-methoxybenzene: The position of the methoxy group affects the compound’s reactivity and interaction with other molecules.
Eigenschaften
CAS-Nummer |
730971-39-8 |
|---|---|
Molekularformel |
C8H6ClNO |
Molekulargewicht |
167.59 g/mol |
IUPAC-Name |
1-chloro-3-isocyano-2-methoxybenzene |
InChI |
InChI=1S/C8H6ClNO/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,2H3 |
InChI-Schlüssel |
MQTWLDLSJMYZHB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=C1Cl)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid](/img/structure/B13520863.png)

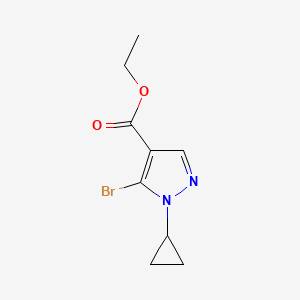
![3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride](/img/structure/B13520893.png)
amino}acetate](/img/structure/B13520901.png)
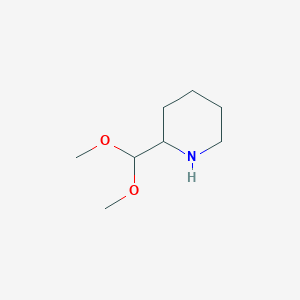

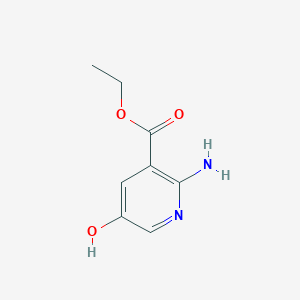
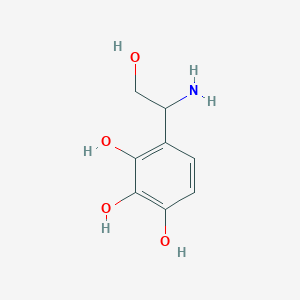
![Methyl 4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate; trifluoroacetic acid](/img/structure/B13520931.png)
![2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B13520938.png)
![2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13520951.png)
![(3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B13520959.png)

